![molecular formula C26H19NO3S B299731 N-[4-(2-thienylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B299731.png)
N-[4-(2-thienylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-thienylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide, commonly known as TXA127, is a peptide drug that has gained significant attention in the field of scientific research. It is a derivative of the naturally occurring peptide hormone, Thymosin β4, and has been studied extensively for its therapeutic potential in various medical conditions.
Mechanism of Action
TXA127 exerts its biological activity through the activation of the endothelial progenitor cells (EPCs) and the induction of angiogenesis. EPCs are a type of stem cell that has the ability to differentiate into endothelial cells, which form the inner lining of blood vessels. TXA127 promotes the mobilization of EPCs from the bone marrow to the site of injury or inflammation, where they differentiate into endothelial cells and promote the formation of new blood vessels. This process is crucial for tissue repair and regeneration.
Biochemical and Physiological Effects:
TXA127 has been shown to have several biochemical and physiological effects, including the promotion of angiogenesis, the inhibition of inflammation and fibrosis, and the enhancement of tissue repair and regeneration. It has also been shown to improve cardiac function and reduce myocardial infarct size in animal models of myocardial infarction.
Advantages and Limitations for Lab Experiments
TXA127 has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its biological activity is highly dependent on its purity, and any impurities can significantly affect its therapeutic potential. Moreover, the optimal dosage and administration route of TXA127 for different medical conditions are still under investigation.
Future Directions
For research on TXA127 include the identification of its optimal dosage and administration route for different medical conditions, the development of novel formulations for improved delivery, and the investigation of its potential for combination therapy with other drugs. Moreover, the molecular mechanisms underlying the biological activity of TXA127 are still not fully understood, and further research is needed to elucidate its mode of action.
Synthesis Methods
TXA127 is synthesized through a solid-phase peptide synthesis method, where the amino acid residues are sequentially added to a resin-bound peptide chain. The final product is then cleaved from the resin and purified through high-performance liquid chromatography (HPLC). The purity of the synthesized TXA127 is crucial for its biological activity and therapeutic potential.
Scientific Research Applications
TXA127 has been studied for its therapeutic potential in various medical conditions, including cardiovascular diseases, neurological disorders, and wound healing. It has been shown to have anti-inflammatory, anti-fibrotic, and pro-angiogenic properties, which make it a promising candidate for the treatment of these conditions.
properties
Product Name |
N-[4-(2-thienylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide |
|---|---|
Molecular Formula |
C26H19NO3S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-(thiophene-2-carbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide |
InChI |
InChI=1S/C26H19NO3S/c28-25(27-18-13-11-17(12-14-18)26(29)24-10-5-15-31-24)16-21-19-6-1-3-8-22(19)30-23-9-4-2-7-20(21)23/h1-15,21H,16H2,(H,27,28) |
InChI Key |
WWPBSFWJPSQEAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)NC4=CC=C(C=C4)C(=O)C5=CC=CS5 |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)NC4=CC=C(C=C4)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



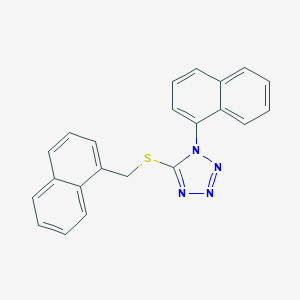
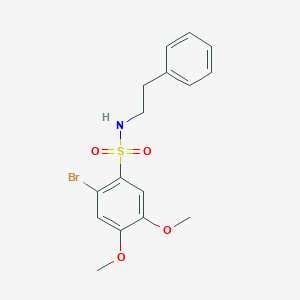
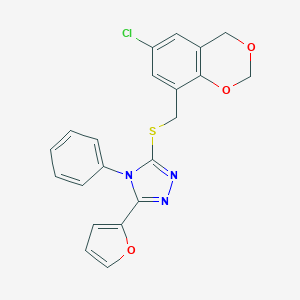
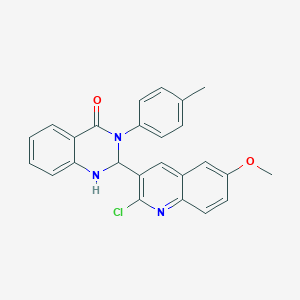
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)
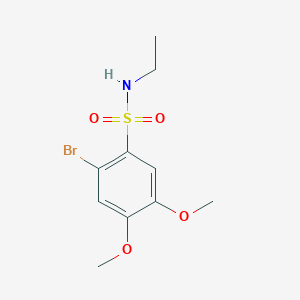
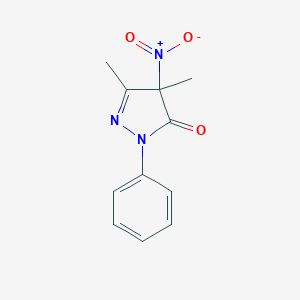
![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)
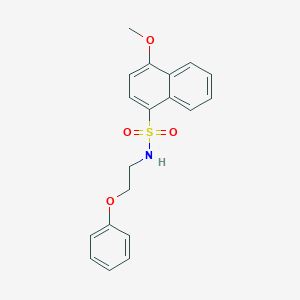
![N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B299674.png)